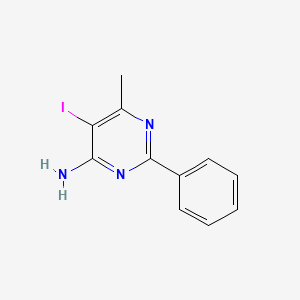

5-Iodo-6-methyl-2-phenylpyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-6-methyl-2-phenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10IN3/c1-7-9(12)10(13)15-11(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXAQSBOZXKUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=CC=C2)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodo 6 Methyl 2 Phenylpyrimidin 4 Amine

Retrosynthetic Analysis of the 5-Iodo-6-methyl-2-phenylpyrimidin-4-amine Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available starting materials. For this compound, the key disconnections are centered on the formation of the pyrimidine (B1678525) ring and the introduction of its substituents.

The most logical disconnections are:

C4-N Bond: The 4-amino group can be retrosynthetically disconnected to a 4-halopyrimidine, typically a 4-chloropyrimidine. This suggests a nucleophilic aromatic substitution (SNAr) reaction with an ammonia (B1221849) source as the final step.

C5-I Bond: The iodo group at the C5 position can be disconnected, leading back to the corresponding C5-unsubstituted pyrimidine. This points to an electrophilic iodination of the pyrimidine ring as a key step.

Pyrimidine Ring Formation: The core 2,4,6-trisubstituted pyrimidine ring can be disconnected into its fundamental building blocks. The most common and efficient strategy for this type of pyrimidine is the condensation of a β-dicarbonyl compound with an amidine. In this case, the disconnection leads to benzamidine (B55565) (providing the C2-phenyl group) and a derivative of acetoacetic acid (providing the C6-methyl group).

This analysis suggests a linear synthetic sequence: construction of a 6-methyl-2-phenylpyrimidin-4-one precursor, followed by iodination at the C5 position, chlorination at C4, and finally, amination to yield the target compound.

Established Synthetic Routes for Substituted Pyrimidin-4-amines

The forward synthesis, guided by the retrosynthetic analysis, involves a series of well-established reactions in pyrimidine chemistry.

The construction of the pyrimidine ring is most effectively achieved through the Pinner synthesis, a condensation reaction between an amidine and a β-ketoester. bu.edu.eg This method is one of the most widely used for building the pyrimidine core from non-heterocyclic precursors. bu.edu.eg For the target molecule, the reaction involves the condensation of benzamidine hydrochloride with ethyl acetoacetate (B1235776). The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to generate the free amidine and facilitate the cyclization, yielding 6-methyl-2-phenylpyrimidin-4(3H)-one as the key intermediate.

| Reactant 1 | Reactant 2 | Key Product | Reaction Type |

| Benzamidine | Ethyl acetoacetate | 6-methyl-2-phenylpyrimidin-4(3H)-one | Pinner pyrimidine synthesis (Condensation) |

The C2-phenyl group is incorporated into the structure from the very beginning of the synthesis. By selecting benzamidine as the N-C-N building block, the phenyl substituent is pre-installed at the carbon atom that becomes the C2 position of the pyrimidine ring. This approach is highly efficient as it circumvents the need for a separate, and often more challenging, C-C bond-forming reaction on the heterocyclic ring.

Similarly to the phenyl group, the C6-methyl substituent is introduced through the choice of the C-C-C fragment. Ethyl acetoacetate provides the carbon backbone for positions C4, C5, and C6 of the pyrimidine ring, with the methyl group from the acetyl moiety of the starting material becoming the C6-methyl group of the pyrimidinone product.

With the 6-methyl-2-phenylpyrimidin-4-one core synthesized, the next step is the regioselective introduction of an iodine atom at the C5 position. The C5 position of pyrimidines is known to be susceptible to electrophilic attack. mdpi.comrsc.org

Electrophilic Iodination: This is the most common and direct method. Various iodinating reagents can be employed. A combination of molecular iodine (I₂) and a nitrate (B79036) salt like silver nitrate (AgNO₃) has been shown to be effective for the regioselective C5 iodination of pyrimidines. mdpi.com Other common reagents include N-iodosuccinimide (NIS), often in an acidic medium, or iodine monochloride (ICl). These reagents generate a potent electrophilic iodine species that readily attacks the electron-rich C5 position of the pyrimidinone ring. The development of solvent-free, mechanical grinding methods for iodination represents an environmentally friendly approach to this transformation. mdpi.com

| Substrate | Example Reagent | Product | Reaction Type |

| 6-methyl-2-phenylpyrimidin-4(3H)-one | I₂ / AgNO₃ | 5-iodo-6-methyl-2-phenylpyrimidin-4(3H)-one | Electrophilic Aromatic Substitution |

| 6-methyl-2-phenylpyrimidin-4(3H)-one | N-Iodosuccinimide (NIS) | 5-iodo-6-methyl-2-phenylpyrimidin-4(3H)-one | Electrophilic Aromatic Substitution |

Organometallic Approaches: While less common for this specific transformation, organometallic routes are possible. This would involve a deprotonation at the C5 position using a strong base to form a lithiated or magnesiated pyrimidine intermediate, followed by quenching with an electrophilic iodine source like I₂. However, this method can be complicated by issues of regioselectivity and the stability of the organometallic intermediate. For this substrate, electrophilic iodination is generally preferred.

The final step is the conversion of the C4-oxo group into the desired C4-amino group. This is typically achieved in a two-step sequence.

Chlorination: The 5-iodo-6-methyl-2-phenylpyrimidin-4(3H)-one intermediate is first converted into the more reactive 4-chloro derivative. This is accomplished by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with gentle heating.

Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chloro-5-iodo-6-methyl-2-phenylpyrimidine (B3156713) is an electron-deficient heteroaromatic halide, making it highly susceptible to nucleophilic attack at the C4 position. The reaction with a source of ammonia, such as aqueous or alcoholic ammonia, displaces the chloride ion to furnish the final product, this compound. The reactivity of chloropyrimidines in SNAr reactions is well-documented, with the C4 and C6 positions being more activated towards substitution than the C2 position. arkat-usa.org Acid-promoted amination reactions, sometimes performed in water, can also be an effective strategy for related systems. nih.govpreprints.org

| Intermediate | Reagent | Product | Reaction Type |

| 5-iodo-6-methyl-2-phenylpyrimidin-4(3H)-one | Phosphorus oxychloride (POCl₃) | 4-chloro-5-iodo-6-methyl-2-phenylpyrimidine | Chlorination |

| 4-chloro-5-iodo-6-methyl-2-phenylpyrimidine | Ammonia (NH₃) | This compound | Nucleophilic Aromatic Substitution (SNAr) |

This synthetic sequence represents a robust and logical pathway to access this compound from simple and commercially available starting materials.

Advanced Synthetic Strategies

Modern organic synthesis provides a robust toolkit for the late-stage functionalization of complex heterocyclic systems. For a molecule such as this compound, the iodine atom at the C-5 position is a prime site for modification. Transition metal-catalyzed reactions and nucleophilic substitution pathways are the cornerstones of these diversification strategies.

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals and functional materials. nih.govelsevier.com These reactions provide efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds, often under mild conditions. nih.govnsf.gov For pyrimidine derivatives, these methodologies are invaluable for introducing structural diversity, which can significantly impact their pharmacological properties. researchgate.net The iodo-substituent on this compound makes it an excellent substrate for a range of palladium- and copper-catalyzed coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C(sp²)–C(sp²) bonds. rsc.org It involves the reaction of an organoboron compound, typically a boronic acid, with a halide or triflate, catalyzed by a palladium(0) complex. rsc.org This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. rsc.org

In the context of this compound, the C-5 iodo group can be readily coupled with various aryl and heteroaryl boronic acids to generate novel 5-aryl- or 5-heteroaryl-substituted pyrimidines. nih.govmdpi.com Such modifications are crucial for structure-activity relationship (SAR) studies. The reactivity of 5-iodopyrimidines in Suzuki couplings is generally high, allowing for efficient bond formation. nih.gov

Table 1: Hypothetical Suzuki Cross-Coupling Reactions of this compound

| Boronic Acid Partner | Potential Product | Typical Reaction Conditions |

|---|---|---|

| Phenylboronic acid | 5,2-Diphenyl-6-methylpyrimidin-4-amine | Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/ligand Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ Solvent: 1,4-Dioxane/H₂O, Toluene, or DMF Temperature: 80-110 °C |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine | |

| Thiophene-2-boronic acid | 6-Methyl-2-phenyl-5-(thiophen-2-yl)pyrimidin-4-amine | |

| Pyridine-3-boronic acid | 6-Methyl-2-phenyl-5-(pyridin-3-yl)pyrimidin-4-amine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, replacing harsher classical methods. wikipedia.orgnih.gov

While the target molecule already possesses a 4-amino group, the Buchwald-Hartwig reaction could be applied to a precursor such as a dihalogenated pyrimidine to introduce the amine functionality selectively. researchgate.net Alternatively, if the goal were to synthesize derivatives with different substitution patterns, this reaction would be a key step. For instance, reacting a hypothetical 4,5-dihalo-6-methyl-2-phenylpyrimidine with an amine under Buchwald-Hartwig conditions could selectively form a C-N bond at the more reactive halogen position. researchgate.netbeilstein-journals.org The reaction is also employed in cascade sequences to build complex heterocyclic systems like pyrido[2,3-d]pyrimidines. rsc.org

Table 2: Potential Buchwald-Hartwig Amination on a Halogenated Pyrimidine Precursor

| Amine Nucleophile | Potential Product from 4-Chloro-5-iodo Precursor | Typical Reaction Conditions |

|---|---|---|

| Aniline (B41778) | 5-Iodo-6-methyl-N,2-diphenylpyrimidin-4-amine | Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ Ligand: BINAP, X-Phos, or other bulky phosphine (B1218219) ligands Base: NaOt-Bu, KOt-Bu, or Cs₂CO₃ Solvent: Toluene or Dioxane Temperature: 80-120 °C |

| Morpholine (B109124) | 4-(5-Iodo-6-methyl-2-phenylpyrimidin-4-yl)morpholine | |

| Benzylamine | N-Benzyl-5-iodo-6-methyl-2-phenylpyrimidin-4-amine | |

| Pyrrolidine (B122466) | 5-Iodo-6-methyl-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This powerful transformation allows for the synthesis of substituted alkenes with high stereoselectivity. organic-chemistry.org It follows a Pd(0)/Pd(II) catalytic cycle and is a key method for the vinylation of aryl and vinyl halides. wikipedia.org

The iodo group at the C-5 position of this compound makes it a suitable substrate for the Heck reaction. researchgate.net By reacting the compound with various alkenes, vinyl or substituted vinyl moieties can be introduced at this position. This strategy opens avenues to a wide range of derivatives, including those that can undergo further transformations such as Michael additions or serve as dienes in cycloaddition reactions.

Table 3: Hypothetical Heck Coupling Reactions of this compound

| Alkene Partner | Potential Product | Typical Reaction Conditions |

|---|---|---|

| Styrene | (E)-6-Methyl-2-phenyl-5-styrylpyrimidin-4-amine | Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄ Base: Et₃N, K₂CO₃, or KOAc Solvent: DMF, Acetonitrile (B52724), or Toluene Temperature: 80-140 °C |

| Methyl acrylate | (E)-Methyl 3-(4-amino-6-methyl-2-phenylpyrimidin-5-yl)acrylate | |

| 1-Hexene | (E)-5-(Hex-1-en-1-yl)-6-methyl-2-phenylpyrimidin-4-amine |

The Ullmann reaction is a copper-catalyzed coupling reaction that is particularly useful for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds with aryl halides. nih.govorganic-chemistry.org While traditionally requiring harsh conditions, modern protocols often use ligands to facilitate the reaction under milder temperatures. researchgate.netwikipedia.org It serves as a valuable alternative to palladium-catalyzed methods, especially for the formation of C-O and C-S bonds.

The C-5 iodo group of the title compound can be subjected to Ullmann coupling conditions to react with a variety of nucleophiles. This allows for the introduction of phenoxy, alkoxy, amino, and thioether functionalities. This diversification is particularly useful in medicinal chemistry for fine-tuning properties such as solubility, metabolic stability, and target binding. acs.org

Table 4: Hypothetical Ullmann Coupling Reactions of this compound

| Nucleophile | Potential Product | Typical Reaction Conditions |

|---|---|---|

| Phenol | 6-Methyl-5-phenoxy-2-phenylpyrimidin-4-amine | Catalyst: CuI, Cu₂O, or Cu powder Ligand: 1,10-Phenanthroline, L-proline, or N,N-dimethylglycine Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ Solvent: DMF, DMSO, or Pyridine (B92270) Temperature: 100-190 °C |

| Imidazole | 5-(1H-Imidazol-1-yl)-6-methyl-2-phenylpyrimidin-4-amine | |

| Thiophenol | 6-Methyl-2-phenyl-5-(phenylthio)pyrimidin-4-amine |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient heteroaromatic systems like pyrimidines. youtube.com The presence of the two ring nitrogen atoms withdraws electron density, making the carbon atoms susceptible to nucleophilic attack. Halogens at the C-2, C-4, and C-6 positions are particularly activated and can be readily displaced by a wide range of nucleophiles. acs.orgnih.gov

While the iodo group at the C-5 position of this compound is generally less reactive towards SNAr, this reaction is crucial for the synthesis of the compound's precursors. For example, the 4-amino group is typically introduced by the displacement of a more reactive halogen, such as chlorine, from a 4-halopyrimidine intermediate. acs.org A synthetic route could involve a starting material like 4,6-dichloro-2-phenylpyrimidine, where sequential nucleophilic substitution allows for the controlled introduction of different groups. nih.gov The less reactive chlorine can be displaced under more forcing conditions or after the first substitution has occurred.

Table 5: Nucleophilic Substitution on a Hypothetical 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine Intermediate

| Nucleophile | Potential Product | Typical Reaction Conditions |

|---|---|---|

| Ammonia (NH₃) | This compound | Solvent: Ethanol (B145695), Dioxane, or neat Base (if needed): K₂CO₃, Et₃N, or DIPEA Temperature: Room temperature to reflux |

| Sodium methoxide (B1231860) (NaOMe) | 5-Iodo-4-methoxy-6-methyl-2-phenylpyrimidine | |

| Hydrazine (N₂H₄) | 4-Hydrazinyl-5-iodo-6-methyl-2-phenylpyrimidine | |

| Sodium hydrosulfide (B80085) (NaSH) | 5-Iodo-6-methyl-2-phenylpyrimidine-4(3H)-thione |

Cyclization Reactions for Pyrimidine Ring Formation

The formation of the 6-methyl-2-phenylpyrimidin-4-amine (B2728644) core is a critical step in the synthesis of the target molecule. This is typically achieved through a cyclocondensation reaction, a process where multiple reactants come together to form a cyclic product with the elimination of a small molecule such as water or an alcohol. A common and effective method for the synthesis of 2-substituted pyrimidines is the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine.

In the context of synthesizing 6-methyl-2-phenylpyrimidin-4-amine, a plausible and widely utilized approach is the reaction between benzamidine and a β-ketoester, such as ethyl acetoacetate. This reaction, often referred to as the Biginelli reaction or a related condensation, proceeds by the initial reaction of the amidine with the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring. The use of ethyl acetoacetate provides the necessary carbon backbone, including the methyl group that will be located at the 6-position of the resulting pyrimidine.

The general mechanism for this type of reaction involves the nucleophilic attack of the amidine nitrogen on one of the carbonyl carbons of the β-dicarbonyl compound, followed by a series of proton transfers and a final cyclization with the elimination of water to form the stable aromatic pyrimidine ring. The reaction can be catalyzed by either an acid or a base.

A variation of this approach involves the use of guanidine (B92328) in place of an amidine, which would directly introduce the amino group at the 2-position. However, for a 2-phenyl substituted pyrimidine, benzamidine is the appropriate starting material. The amino group at the 4-position can be introduced by using a precursor that already contains this functionality or by subsequent chemical transformation of a 4-hydroxypyrimidine. A more direct route involves the reaction of benzamidine with a precursor that already contains the nitrogen for the 4-amino group, such as a β-enaminonitrile.

Once the 6-methyl-2-phenylpyrimidin-4-amine core is synthesized, the next step is the regioselective iodination at the 5-position. The pyrimidine ring is generally electron-deficient; however, the presence of the amino group at the 4-position and the methyl group at the 6-position activates the ring towards electrophilic substitution. The C-5 position is the most electron-rich and sterically accessible position for such a reaction.

The iodination can be carried out using molecular iodine in the presence of an oxidizing agent or a Lewis acid catalyst. Common reagents for this transformation include iodine with silver nitrate, sodium nitrite, or hypervalent iodine reagents. rsc.orgresearchgate.netrsc.org These reagents generate a more electrophilic iodine species (I⁺) in situ, which then attacks the electron-rich 5-position of the pyrimidine ring to afford the desired this compound. researchgate.net

Table 1: Key Reactions in the Synthesis of this compound

| Step | Reaction Type | Reactants | Key Reagents/Conditions | Product |

| 1 | Cyclocondensation | Benzamidine, Ethyl Acetoacetate | Acid or Base Catalyst, Heat | 4-hydroxy-6-methyl-2-phenylpyrimidine |

| 2 | Amination | 4-chloro-6-methyl-2-phenylpyrimidine, Ammonia | - | 4-amino-6-methyl-2-phenylpyrimidine |

| 3 | Iodination | 4-amino-6-methyl-2-phenylpyrimidine | I₂, AgNO₃ or NaNO₂ | This compound |

Note: The amination step (Step 2) is necessary if the cyclocondensation (Step 1) leads to a 4-hydroxypyrimidine. Direct synthesis of the 4-aminopyrimidine (B60600) is also possible.

Green Chemistry Approaches in Pyrimidine Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. durham.ac.uk The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. durham.ac.uk These principles have been successfully applied to the synthesis of pyrimidine derivatives.

One of the most impactful green chemistry techniques in pyrimidine synthesis is the use of microwave irradiation. nih.govnanobioletters.com Microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity of the products. nih.govnih.gov The heating in microwave synthesis is rapid and uniform, which can lead to different selectivities compared to conventional heating. For the synthesis of the pyrimidine core, the cyclocondensation reaction can be performed under microwave irradiation, often in the absence of a solvent or using a green solvent like water or ethanol. nih.gov

The choice of solvent is another crucial aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The use of greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is highly encouraged. For pyrimidine synthesis, conducting the cyclization reaction in water or ethanol not only reduces the environmental impact but can also simplify the work-up procedure.

Furthermore, the development of catalyst-free or reusable catalyst systems is a key goal of green chemistry. Some pyrimidine syntheses can be carried out under catalyst-free conditions, particularly with the aid of microwave irradiation. nih.gov When a catalyst is necessary, the use of heterogeneous catalysts that can be easily recovered and reused is a greener alternative to homogeneous catalysts. For instance, NiTiO₃ nanoparticles supported on montmorillonite (B579905) K30 have been used as a recyclable heterogeneous catalyst for the synthesis of 4-amino pyrimidine analogues under microwave conditions. rsc.org

Solvent-free reaction conditions, also known as solid-state reactions, represent another important green chemistry approach. nih.gov By performing the reaction without a solvent, waste is significantly reduced. For instance, the iodination of pyrimidines has been successfully achieved under solvent-free conditions by mechanical grinding of the reactants. nih.gov This mechanochemical approach is not only environmentally friendly but can also lead to shorter reaction times and high yields. nih.gov

Table 2: Comparison of Conventional and Green Synthetic Approaches for Pyrimidine Synthesis

| Feature | Conventional Approach | Green Chemistry Approach |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation nih.govnanobioletters.com |

| Solvents | Volatile organic solvents (e.g., toluene, DMF) | Green solvents (e.g., water, ethanol) or solvent-free conditions nih.govnih.gov |

| Catalysts | Homogeneous acid or base catalysts | Heterogeneous reusable catalysts or catalyst-free conditions rsc.orgnih.gov |

| Reaction Time | Often several hours to days | Minutes to a few hours nih.gov |

| Waste Generation | Higher due to solvent use and catalyst removal | Lower due to solvent-free conditions and reusable catalysts |

Structural Elucidation and Characterization of 5 Iodo 6 Methyl 2 Phenylpyrimidin 4 Amine and Its Derivatives

X-ray Crystallography Studies of Pyrimidine (B1678525) Derivatives

While spectroscopic methods define molecular connectivity, X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional atomic arrangement in the solid state. wikipedia.orgnih.gov It reveals precise bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline material. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be generated, from which the positions of individual atoms are determined.

For derivatives of 2-phenylpyrimidin-4-amine (B1280114), crystallographic studies reveal that the pyrimidine ring is typically planar or nearly planar. mdpi.comnih.gov A key structural parameter is the dihedral angle between the plane of the pyrimidine ring and the plane of the 2-phenyl substituent. This angle is influenced by steric hindrance and crystal packing forces. Bond lengths and angles within the pyrimidine and phenyl rings are generally found to be within normal, expected ranges. nih.gov

Table 3: Typical Crystallographic Parameters for a Substituted 2-Phenylpyrimidine (B3000279) Moiety Data from a representative structure in the literature. nih.gov

| Parameter | Atoms Involved | Typical Value |

| Bond Length | C-N (pyrimidine ring) | 1.32 - 1.38 Å |

| Bond Length | C-C (pyrimidine ring) | 1.37 - 1.42 Å |

| Bond Length | C-C (phenyl ring) | 1.38 - 1.40 Å |

| Bond Angle | N-C-N (pyrimidine ring) | 125 - 128° |

| Bond Angle | C-N-C (pyrimidine ring) | 115 - 118° |

| Dihedral Angle | Pyrimidine Ring - Phenyl Ring | 3 - 30° |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.orgnih.gov For 5-Iodo-6-methyl-2-phenylpyrimidin-4-amine, several key interactions are expected to direct its supramolecular assembly.

Hydrogen Bonding: The primary amine group (NH₂) is a strong hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors. It is highly probable that intermolecular N-H···N hydrogen bonds would be a dominant feature of the crystal packing. In many aminopyrimidine structures, these interactions lead to the formation of centrosymmetric dimers, often characterized by an R₂²(8) ring motif. nih.gov

Halogen Bonding: The iodine atom at the C5 position can act as a Lewis acidic halogen bond donor. researchgate.net This can lead to stabilizing interactions with Lewis basic sites, such as the nitrogen atoms of neighboring pyrimidine rings (C-I···N). This type of interaction is a significant tool in crystal engineering for directing molecular assembly. researchgate.net

π-π Stacking: The presence of two aromatic systems (the phenyl and pyrimidine rings) allows for the possibility of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-clouds, would further stabilize the crystal lattice.

The interplay of these hydrogen bonds, potential halogen bonds, and π-π stacking interactions collectively determines the final three-dimensional architecture of the crystal.

Co-crystallization Studies with Biological Ligands or Nucleobases

Information regarding the co-crystallization of this compound with biological ligands or nucleobases is not available in published scientific literature.

Conformational Analysis

Detailed studies on the conformational analysis of this compound have not been reported in the accessible scientific literature.

Theoretical and Computational Chemistry Investigations of 5 Iodo 6 Methyl 2 Phenylpyrimidin 4 Amine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.net For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, are employed to optimize the molecular geometry and compute various electronic descriptors. mdpi.comresearchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). samipubco.com The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. samipubco.com A smaller energy gap suggests higher reactivity. Other calculated properties can include molecular electrostatic potential (MEP), which identifies regions of positive and negative electrostatic potential, and charge distribution on atoms, which helps in understanding intermolecular interactions. samipubco.com

Table 1: Illustrative DFT-Calculated Electronic Properties for a Pyrimidine Derivative Note: This data is representative of typical DFT calculations for pyrimidine analogs and not specific experimental or calculated values for 5-Iodo-6-methyl-2-phenylpyrimidin-4-amine.

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating capability |

| ELUMO | -1.2 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.1 Debye | Molecular polarity |

Information regarding specific reaction path analyses and transition state modeling for this compound is not extensively available in the public domain. This type of study involves mapping the energy profile of a chemical reaction, identifying the transition state structures, and calculating the activation energies. Such calculations are computationally intensive but provide deep insights into reaction mechanisms, which is crucial for optimizing synthesis routes or understanding metabolic transformations.

Molecular Modeling and Simulation

Molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. samipubco.com This method helps in understanding the binding mode and estimating the binding affinity, often expressed as a docking score. laurinpublishers.com For pyrimidine derivatives, which are known to interact with various biological targets, docking studies can identify potential protein partners and elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. samipubco.comjocpr.com

Commonly studied targets for pyrimidine analogs include kinases, dihydrofolate reductase (DHFR), and various receptors involved in cellular signaling. samipubco.commdpi.com The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores possible binding poses within the protein's active site. rjptonline.org

Table 2: Representative Molecular Docking Results for a Pyrimidine Ligand with Various Protein Targets Note: These values are illustrative and represent typical outputs from docking software like AutoDock or Glide. They are not specific results for this compound.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Dihydrofolate Reductase (1DHF) | -8.5 | Ile5, Phe31, Ile94 |

| Tyrosyl-tRNA Synthetase (1JII) | -7.9 | Tyr34, Gly36, Asp176 |

| Cytochrome P450 (1A2) | -7.2 | Phe125, Phe226, Thr319 |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of a ligand and its target protein over time. nih.gov Starting from a docked pose, an MD simulation can assess the stability of the ligand-protein complex and provide a more refined calculation of binding free energy.

In Silico ADME Prediction and Pharmacokinetic Profile Analysis

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools offer a rapid and cost-effective way to assess the drug-likeness of a molecule. researchgate.netnih.gov These tools use quantitative structure-property relationship (QSPR) models based on large datasets of known drugs.

Predictions for this compound would typically involve calculating various physicochemical and pharmacokinetic descriptors. These include molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). nih.gov Based on these, models can predict properties such as gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential for hepatotoxicity. frontiersin.org

Table 3: Predicted In Silico ADME/Pharmacokinetic Properties for this compound Note: This table presents hypothetical data generated by ADME prediction software (e.g., SwissADME, pkCSM) for illustrative purposes.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 325.15 g/mol | Within drug-like range (< 500) |

| LogP | 3.8 | Indicates good lipophilicity for membrane permeation |

| H-bond Donors | 1 | Adheres to Lipinski's Rule of Five (≤ 5) |

| H-bond Acceptors | 3 | Adheres to Lipinski's Rule of Five (≤ 10) |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier Permeant | Yes | Potential to act on CNS targets |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| Hepatotoxicity | Low Probability | Low predicted risk of liver damage |

Structure Activity Relationship Sar Studies of 5 Iodo 6 Methyl 2 Phenylpyrimidin 4 Amine Derivatives

Impact of Substitution at the Pyrimidine (B1678525) Core (C2, C4, C5, C6, N1)

The biological activity of 5-Iodo-6-methyl-2-phenylpyrimidin-4-amine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Modifications at the C2, C4, C5, and C6 positions have been shown to significantly influence potency, selectivity, and pharmacokinetic properties. The nitrogen atoms at positions 1 and 3 (N1, N3) are also critical, often acting as hydrogen bond acceptors in interactions with target proteins. nih.govnih.gov

The C5 position of the pyrimidine ring is a key site for modification. The introduction of a halogen, such as iodine, can significantly impact the compound's properties. The iodo group is a large, lipophilic substituent that can form halogen bonds, a type of non-covalent interaction with protein residues, thereby enhancing binding affinity.

In the development of dihydrofolate reductase (DHFR) inhibitors, the C5 position has been explored extensively. While many analogues feature substitutions like aryl groups introduced via Suzuki reactions, the presence of a halogen itself is significant. mdpi.com For instance, the ease of displacing an iodo group in Suzuki coupling reactions makes the 5-iodo derivative a valuable intermediate for creating a diverse library of C5-substituted compounds. mdpi.com The replacement of a smaller halogen like bromine with iodine at the C5 position was found to facilitate these coupling reactions, highlighting the unique reactivity of the iodo-substituent. mdpi.com

Research on pyrimidine nucleosides has also established efficient methods for iodination at the C5 position, indicating its importance as a handle for further functionalization. researchgate.net

Table 1: Impact of C5-Substituents on Pyrimidine Activity

| Compound Series | C5-Substituent | Target | Key Finding | Reference(s) |

|---|---|---|---|---|

| 2,4-Diaminopyrimidines | Iodo | mt-DHFR | Serves as a key intermediate for introducing aryl groups via Suzuki coupling to occupy specific binding pockets. | mdpi.com |

| Uracil/Uridine Derivatives | Iodo | N/A (Synthetic Study) | The C5-iodo group is readily introduced, providing a versatile precursor for further modifications. | researchgate.net |

| Pyrrolo[3,2-d]pyrimidines | Various | EGFR/ErbB2 | Substitution at the C5 position enhances inhibitory activity. | nih.gov |

The C6 position of the pyrimidine ring often points towards a hydrophobic pocket in many kinase active sites. A methyl group at this position is generally well-tolerated and can contribute favorably to binding affinity through van der Waals interactions.

In a series of 6-alkyl-2,4-diaminopyrimidines developed as histamine (B1213489) H4 receptor antagonists, alkyl substitutions at the C6 position were found to be critical for activity. researchgate.net The size and nature of the alkyl group at C6 can influence potency and selectivity. While larger groups may sometimes be tolerated, a methyl group often provides an optimal balance of lipophilicity and size without introducing steric hindrance. researchgate.net Similarly, in studies on anti-plasmodial agents, a methyl group at C6 was a common feature among active compounds. nih.gov The introduction of methyl groups has also been used as a strategy to create steric hindrance and prevent metabolic reduction, thereby enhancing a compound's stability and in vivo activity. nih.gov

Table 2: Influence of C6-Substituents on Pyrimidine Activity

| Compound Series | C6-Substituent | Target | Key Finding | Reference(s) |

|---|---|---|---|---|

| 2,4-Diaminopyrimidines | Methyl/Alkyl | Histamine H4 Receptor | Alkyl substitution at C6 is a key feature for antagonist activity. | researchgate.net |

| 4-Aminoquinolines | Methyl | Plasmodium falciparum | The 6-methyl group was present in potent anti-plasmodial compounds. | nih.gov |

| Curcumin Analogues | Methyl | Angiogenesis | Introduction of a methyl group can block metabolic pathways, enhancing biological activity. | nih.gov |

The C2 position is a crucial vector for achieving selectivity and potency. A phenyl group at this position can be modified with various substituents to probe the topology of the target's binding site. The orientation of the phenyl ring and its substitution pattern can dictate the compound's inhibitory profile.

In the development of USP1/UAF1 deubiquitinase inhibitors, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives were optimized. nih.gov SAR studies revealed that substitutions on the C2-phenyl ring were critical for potency. For example, small electron-withdrawing groups at the para-position of the phenyl ring were often beneficial. nih.gov In other studies on CDK inhibitors, replacing a C2-phenylamino group with pyridine-2-amino led to a near-complete loss of activity, indicating the importance of the specific aromatic system at C2. nih.gov Conversely, replacing a dimethylpyrimidine with a para-chlorophenyl group at C2 maintained similar activity, suggesting that a lipophilic terminal is advantageous. nih.gov For EGFR inhibitors, an increase in the size of the substituent at the meta position of the C2-phenyl ring led to a reduction in inhibitory activity. nih.gov

Table 3: Effects of C2-Phenyl Modifications on Activity

| Compound Series | C2-Substituent | Target | Key Finding | Reference(s) |

|---|---|---|---|---|

| N-benzyl-pyrimidin-4-amines | Substituted Phenyl | USP1/UAF1 | Substitutions on the C2-phenyl ring are critical for nanomolar inhibitory potency. | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | Phenylamino (B1219803) vs. Pyridinamino | CDK9 | Replacement of the phenylamino moiety with pyridinamino resulted in a loss of activity. | nih.gov |

| Fused Pyrimidines | Substituted Phenyl | EGFR | Increasing substituent size at the meta-position of the phenyl ring decreased activity. | nih.gov |

The amine group at the C4 position is a cornerstone for the activity of many pyrimidine-based inhibitors, frequently acting as a key hydrogen bond donor. It often forms a crucial interaction with the hinge region of protein kinases. nih.gov

SAR studies on 2,4-diaminopyrimidines as JNK2 inhibitors and histamine H4 antagonists underscore the importance of the C4-amino group. rsc.orgresearchgate.net Modifications to this amine, such as alkylation or incorporation into a larger heterocyclic system, can drastically alter the compound's biological profile. For instance, in a series of pyrimidine-4-carboxamides, replacing a morpholine (B109124) group attached to the C4-amide with a dimethylamine (B145610) or a pyrrolidine (B122466) increased activity, suggesting that polarity and steric bulk at this position need to be carefully balanced. acs.org In other series, the free NH of the C4-amine is essential for forming hydrogen bonds with the target protein. nih.govrsc.org The synthesis of various C4-heteroatom derivatized pyrimidines is a common strategy to explore and optimize these interactions. nih.govresearchgate.netnih.gov

Table 4: Impact of C4-Amine Modifications

| Compound Series | C4-Substituent | Target | Key Finding | Reference(s) |

|---|---|---|---|---|

| 2,4-Diaminopyrimidines | Primary Amine | JNK2 | The 2,4-diamino scaffold is a potent core for kinase inhibition. | rsc.org |

| Pyrrolo[2,3-d]pyrimidines | Phenylamino | CDK9 | The C4-NH group acts as a hydrogen bond donor to the kinase hinge region. | nih.gov |

| Pyrimidine-4-carboxamides | Various Amines | NAPE-PLD | Small alkylamines at this position increased potency compared to larger, more polar groups like morpholine. | acs.org |

| 2,4-Diaminopyrimidines | Primary Amine | mt-DHFR | The 2,4-diamino core is essential for activity against Mycobacterium tuberculosis. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For pyrimidine derivatives, QSAR studies help in understanding the specific physicochemical properties that drive potency and in predicting the activity of novel, unsynthesized compounds.

A 3D-QSAR study on 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors developed a statistically significant pharmacophore model. nih.gov The model, which included features like hydrogen bond acceptors, donors, and aromatic rings, yielded a high correlation coefficient (R²=0.918) and predictive power (R²_pred=0.70). Such models provide insights into the ideal spatial arrangement of functional groups for optimal binding. nih.gov

In another comparative QSAR study on anticancer agents, the analysis highlighted the importance of topological and electronic parameters. nih.gov For example, the model indicated that electrophilic attack at certain atoms could be favorable for activity, while the presence of specific groups like methoxy (B1213986) could be detrimental. These findings guide the design of new derivatives by prioritizing modifications that are predicted to enhance activity. nih.gov

Ligand Efficiency and Lipophilic Efficiency Assessments

In the optimization of a furano-pyrimidine Aurora kinase inhibitor, researchers focused on improving both LE and LipE. acs.orgacs.org By introducing various solubilizing functional groups, they were able to improve in vitro potency and physicochemical properties. The lead compound, which possessed the best LE (0.26) and LipE (4.78) among the active analogues, was selected for further profiling and demonstrated in vivo activity. acs.org This highlights how a focus on efficiency metrics can successfully guide the transformation of a potent but inactive compound into a viable in vivo tool or drug candidate. acs.orgacs.org

The rationale is that an increase in potency should ideally come from improved binding interactions rather than simply an increase in lipophilicity, as high lipophilicity is often correlated with poor solubility, promiscuity, and off-target toxicity. sciforschenonline.org Therefore, tracking LE and LipE throughout the optimization process is essential for developing high-quality drug candidates. mtak.hu

Table 5: Ligand and Lipophilic Efficiency Data for Optimized Pyrimidine Inhibitors

| Compound | Target | LE | LipE | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Lead Compound 4 | Aurora Kinase | 0.25 | 1.75 | Potent in vitro, but inactive in vivo. | acs.orgacs.org |

| Optimized Compound 27 | Aurora Kinase | 0.26 | 4.78 | Improved potency and physicochemical properties; active in vivo. | acs.orgacs.org |

| HTS Hit 2 | NAPE-PLD | N/A | N/A | Initial hit identified for optimization. | acs.org |

| Lead Compound 1 (LEI-401) | NAPE-PLD | N/A | Optimal | Selected for further biological profiling based on improved potency and LipE. | acs.org |

Mechanistic Biological Activity Research of 5 Iodo 6 Methyl 2 Phenylpyrimidin 4 Amine and Its Analogs

Investigations into Molecular Mechanisms of Action

The study of 5-Iodo-6-methyl-2-phenylpyrimidin-4-amine and its structural analogs has revealed a diverse range of interactions with key biological enzymes. These investigations into their molecular mechanisms of action are crucial for understanding their potential therapeutic applications. Research has primarily focused on the ability of these pyrimidine-based compounds to inhibit specific enzymes involved in various pathological processes, including inflammation and cell cycle regulation.

Enzyme Inhibition Studies

The core of the mechanistic research into this compound and its related compounds lies in their activity as enzyme inhibitors. The pyrimidine (B1678525) scaffold has proven to be a versatile template for designing potent and selective inhibitors for several important enzyme families.

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Analogs of this compound, particularly those with a diarylpyrimidine structure, have been investigated as selective COX-2 inhibitors. For instance, a series of 1,5-diarylpyrazole derivatives, which share structural similarities with phenylpyrimidine compounds, demonstrated significant COX-2 inhibitory activity. One such compound exhibited a COX-2 IC50 value of 0.52 μM with a selectivity index of 10.73, indicating a preference for COX-2 over COX-1. nih.gov Another study on pyrimidine derivatives found that certain compounds were potent COX-2 inhibitors with IC50 values nearly equal to the established COX-2 inhibitor, Celecoxib. researchgate.net The structural features of these pyrimidine analogs, such as the substitution patterns on the phenyl rings, are critical for their selective binding to the active site of the COX-2 enzyme. acs.org

Table 1: COX-2 Inhibition by Pyrimidine Analogs

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. The PDE4 family, and specifically the PDE4B isoform, is a key regulator of inflammation, making it an attractive target for anti-inflammatory drugs.

Research has identified 2-arylpyrimidine derivatives as potent and selective inhibitors of PDE4B. nih.govpjmhsonline.com An initial lead compound, a 2-arylpyrimidine derivative, was found to have a sub-micromolar IC50 value of 0.19 µM for PDE4B. nih.gov Further optimization of this scaffold led to the development of derivatives with over 100-fold selectivity for PDE4B over the closely related PDE4D isoform. nih.gov This selectivity is significant because inhibition of PDE4D is often associated with adverse side effects like emesis. Another study on catecholopyrimidine-based compounds identified a selective PDE4B inhibitor with an IC50 of 15 nM. frontiersin.org

Table 2: PDE4B Inhibition by Pyrimidine Analogs

Nitric Oxide Synthase (NOS) enzymes catalyze the production of nitric oxide (NO), a signaling molecule with diverse physiological roles. There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Overproduction of NO by nNOS and iNOS is implicated in neurodegenerative diseases and inflammation, respectively, making selective inhibition a therapeutic goal.

While direct studies on this compound are limited, research into structurally related 2,4-disubstituted pyrimidines has shown promise. nih.govacs.orgacs.org A novel strategy combined a 2-imidazolylpyrimidine head with other structural components to create highly potent and selective inhibitors of nNOS. nih.govacs.org These compounds are not arginine mimetics, which may offer better bioavailability. nih.gov Another line of research focused on 2-amino-4-methylpyridine (B118599) analogues, which share a similar nitrogen-containing heterocyclic core, as inhibitors of iNOS. nih.govresearchgate.net For these aminopyridine analogs, selectivity for nNOS over eNOS was excellent, with some compounds showing around 2000-fold selectivity. nih.gov

Table 3: nNOS Inhibition by Pyrimidine and Pyridine (B92270) Analogs

Polo-like kinases (PLKs) are a family of serine/threonine kinases that are critical regulators of the cell cycle, particularly during mitosis. PLK4 plays a crucial role in centriole duplication, and its overexpression can lead to chromosomal instability and tumorigenesis.

Analogs of this compound, specifically those based on fused pyrimidine scaffolds like pyrazolo[3,4-d]pyrimidine, have been developed as potent PLK4 inhibitors. nih.gov One such inhibitor, WY29, demonstrated a potent PLK4 IC50 of 0.027 µM and exhibited good selectivity against other PLK family members (PLK1-3). nih.gov Other pyrimidine-based structures, such as (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives, have also been identified as potent PLK4 inhibitors. researchgate.net These findings underscore the potential of the pyrimidine core in developing targeted anticancer agents that work by disrupting cell cycle progression.

Table 4: PLK4 Inhibition by Pyrimidine Analogs

Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle and transcription. The CDK4/6-cyclin D complex, in particular, controls the G1-S phase transition, and its dysregulation is a hallmark of many cancers.

The pyrido[2,3-d]pyrimidine (B1209978) scaffold, a fused analog of the pyrimidine ring system, has been a cornerstone in the development of highly selective CDK4/6 inhibitors. researchgate.net The approved drugs Palbociclib and Ribociclib are based on this structure. researchgate.net Ribociclib, a 7H-pyrrolo[2,3-d]pyrimidine derivative, potently inhibits CDK4 and CDK6 with IC50 values of 0.01 µM and 0.039 µM, respectively. researchgate.netnih.gov Research into other pyrimidine-based scaffolds has also yielded potent CDK inhibitors. For example, benzimidazolyl-pyrimidine derivatives have shown remarkable inhibition of CDK4/6 with IC50 values ranging from 0.6 to 340 nM. mdpi.com Similarly, certain 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives, which contain a pyrimidine core, exhibit potent activity against CDK4 (IC50 = 0.01 µM) and CDK6 (IC50 = 0.026 µM). mdpi.com

Table 5: CDK4/6 Inhibition by Pyrimidine Analogs

Bacterial FtsZ Protein Inhibition

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery, forming the Z-ring that initiates cytokinesis. acs.orgnih.gov Inhibition of FtsZ polymerization disrupts this process, leading to bacterial cell death, which makes it an attractive target for novel antibiotics. acs.orgmdpi.com

Research into FtsZ inhibitors has identified several classes of small molecules that interfere with its function, either by disrupting polymerization or affecting its GTPase activity. rsc.org Among these, derivatives of the pyrimidine scaffold have shown notable promise. For instance, a series of 2,4-disubstituted-6-thiophenyl-pyrimidines and amine-linked 2,4,6-trisubstituted pyrimidines have been identified as a new class of bacterial FtsZ inhibitors. nih.gov One thiophenyl-substituted pyrimidine derivative, in particular, demonstrated potent antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VREs). researchgate.net Its mechanism is attributed to the effective inhibition of FtsZ polymerization and its associated GTPase activity, ultimately leading to a bactericidal effect. researchgate.net

Similarly, studies on quinazoline (B50416) derivatives, which share structural similarities with pyrimidines, have shown they can inhibit the functions of FtsZ from Mycobacterium tuberculosis. frontiersin.org The activity of these compounds is often evaluated by measuring their minimum inhibitory concentration (MIC) against various bacterial strains and their half-maximal inhibitory concentration (IC50) against the GTPase activity of the FtsZ protein.

| Compound Class | Target Organism | Inhibitory Activity | Reference |

|---|---|---|---|

| Thiophenyl-pyrimidine derivative | MRSA, VREs | Inhibition of FtsZ polymerization and GTPase activity | researchgate.net |

| 2,4,6-Trisubstituted Pyrimidines | Bacteria | FtsZ Inhibition | nih.gov |

| Quinoline (B57606) and Quinazoline derivatives | M. tuberculosis | Inhibition of MtbFtsZ functions | frontiersin.org |

Aminoacyl-tRNA Synthetase (aaRS) Inhibition (e.g., Tyrosyl-tRNA Synthetase (TyrRS))

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a critical step in protein synthesis. nih.govnih.gov The structural differences between prokaryotic and eukaryotic aaRSs allow for the development of selective inhibitors, making them a valuable target for antimicrobial agents. rsc.org

Inhibitors of aaRS can act through various mechanisms. Some, like the natural product borrelidin, are potent inhibitors of threonyl-tRNA synthetase (ThrRS) and compete with all three substrates: the amino acid, ATP, and tRNA. dntb.gov.ua Phenyl-thiazolylurea-sulfonamides have been identified as a novel class of potent inhibitors of bacterial phenylalanyl-tRNA synthetase (Phe-RS), acting competitively with respect to phenylalanine. nih.gov

While direct studies on this compound are limited, the pyrimidine core is a common feature in molecules that interact with nucleotide-binding sites, such as the ATP-binding site in aaRSs. The general strategy for aaRS inhibition involves targeting either the synthetic site or the editing site of the enzyme. An inhibitor with a pyrimidine scaffold could potentially act as an ATP mimetic, occupying the ATP-binding pocket and preventing the formation of the aminoacyl-adenylate intermediate, thereby halting protein synthesis. rsc.org

Cytochrome P450 14-Sterol Demethylase (CYP51) Inhibition

Cytochrome P450 14α-sterol demethylase (CYP51) is a vital enzyme in the biosynthesis of sterols in eukaryotes and is a primary target for antifungal drugs. nih.govnih.gov The enzyme catalyzes the removal of the 14α-methyl group from sterol precursors, an essential step in the formation of ergosterol (B1671047) in fungi and cholesterol in animals. nih.gov

Inhibitors of CYP51, particularly azole compounds, function by coordinating to the heme iron atom in the enzyme's active site, preventing the binding and metabolism of the natural substrate. acs.org Research into non-azole inhibitors has led to the exploration of various scaffolds. Structure-activity relationship (SAR) studies of N-indolyl-oxopyridinyl-4-aminopropanyl-based compounds have identified potent inhibitors of Trypanosoma cruzi CYP51 (TcCYP51). acs.org These 4-aminopyridyl-based inhibitors bind in the conserved area of the CYP51 active site adjacent to the heme macrocycle. acs.org

Given the structural similarity between an aminopyridine and an aminopyrimidine core, it is plausible that this compound and its analogs could also function as CYP51 inhibitors. The nitrogen atoms in the pyrimidine ring could potentially coordinate with the heme iron, while the phenyl and methyl groups could establish hydrophobic interactions within the active site, mimicking the binding mode of known inhibitors.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in regulating cell proliferation and survival. nih.govresearchgate.net Overexpression or mutation of EGFR is common in various cancers, making it a key target for anticancer therapies. nih.govresearchgate.net Small-molecule inhibitors that target the ATP-binding site of the EGFR kinase domain have been successfully developed.

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for potent and selective EGFR inhibitors. nih.govresearchgate.netfrontiersin.org These compounds act as ATP-competitive inhibitors. The quinazoline core mimics the adenine (B156593) ring of ATP and forms crucial hydrogen bonds with the hinge region of the kinase domain, while the aniline (B41778) group occupies a nearby hydrophobic pocket. frontiersin.org

The 2-phenylpyrimidin-4-amine (B1280114) scaffold is structurally analogous to the 4-anilinoquinazoline core. Research on N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives has shown that the pyrimidine nucleus is a recurring motif in kinase inhibitors. nih.gov A series of 6-arylureido-4-anilinoquinazoline derivatives were found to have sub-micromolar inhibitory levels against EGFR. frontiersin.org The introduction of the aryl urea (B33335) group at the C-6 position of the quinazoline scaffold was shown to improve binding affinity by extending into an additional region of the active site. frontiersin.org This suggests that analogs of this compound could be potent EGFR inhibitors, with the pyrimidine ring interacting with the hinge region and the phenyl group occupying the hydrophobic pocket.

| Compound Series | Target | Activity Range (IC50) | Reference |

|---|---|---|---|

| 6-Arylureido-4-anilinoquinazolines | EGFR | 11.66–867.1 nM | frontiersin.org |

| 4-Anilinoquinazoline ureas | EGFR, BRAF, VEGFR-2 | Multikinase Inhibition | rsc.org |

Other Enzyme Targets

The versatile aminopyrimidine scaffold has been utilized to develop inhibitors for other enzyme families as well. For example, novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have been synthesized as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are important targets in oncology. mdpi.com Specifically, certain compounds showed significant inhibition of both BRD4 and PLK1 with IC50 values in the low nanomolar range. mdpi.com

Furthermore, pyrimidin-2-amine derivatives have been developed as potent and selective inhibitors of Polo-like kinase 4 (PLK4), another member of the polo-like kinase family involved in cell cycle regulation. nih.gov A lead compound from this series demonstrated high inhibitory activity against PLK4 with an IC50 of 6.7 nM and exhibited excellent anti-proliferative activity against breast cancer cells. nih.gov These findings highlight the broad applicability of the pyrimidine core in designing inhibitors against various kinases involved in cancer progression.

Receptor Binding and Modulation Studies

Beyond intracellular enzymes, pyrimidine derivatives have been investigated for their ability to bind to and modulate cell surface receptors. N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been identified as selective inhibitors of the class III receptor tyrosine kinase (RTK) subfamily, which includes targets like platelet-derived growth factor receptors (PDGFRα and PDGFRβ) and KIT. nih.gov

Structure-activity relationship studies revealed that specific substitutions on the 4-anilino moiety were crucial for targeting this RTK family. nih.gov Molecular modeling simulations helped to rationalize the binding modes of these compounds within the ATP-binding pocket of the kinases. nih.gov These studies demonstrate that the 4-anilinopyrimidine core can serve as a scaffold for developing selective inhibitors that modulate the signaling of specific receptor tyrosine kinases, which are often dysregulated in various diseases, including cancer.

Perturbation of Cellular Homeostasis (e.g., Fe-homeostasis)

There is currently no specific published research detailing the effects of this compound or its direct analogs on cellular homeostasis, including iron (Fe) homeostasis. The regulation of intracellular iron is a critical process, and its disruption has been linked to various diseases. nih.gov Some pyrimidine analogs are known to be involved in nucleotide metabolism, which can indirectly influence cellular processes. imrpress.com Dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis, has been identified as a regulator of ferroptosis, an iron-dependent form of cell death. imrpress.com This suggests a potential, though unexplored, link between pyrimidine derivatives and iron-dependent cellular pathways. However, direct evidence of this compound's impact on iron metabolism, including the expression of iron-related proteins like transferrin receptor 1 (TfR1), ferritin, and ferroportin, remains to be elucidated. nih.govmdpi.com

Induction of Apoptosis Pathways in Cellular Models

The ability of this compound to induce apoptosis in cellular models has not been specifically documented. Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. researchgate.netnih.gov Research on other substituted pyrimidine and phenylpyrimidine derivatives has demonstrated apoptosis-inducing capabilities in various cancer cell lines. nih.gov For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as inhibitors of USP1/UAF1 deubiquitinase, leading to decreased cell survival in non-small cell lung cancer cells. While these findings suggest that the 2-phenylpyrimidine (B3000279) scaffold can be a basis for developing apoptosis-inducing agents, specific studies detailing the apoptotic pathways modulated by this compound, such as the activation of caspases or the regulation of Bcl-2 family proteins, are not available.

In Vitro Biological Screening Methodologies

Antimicrobial Activity Assessment (Antibacterial, Antifungal, Antiviral)

While pyrimidine derivatives have been a significant focus of antimicrobial research, specific data on the antibacterial, antifungal, or antiviral activity of this compound is limited. The pyrimidine core is a common feature in many compounds exhibiting a broad spectrum of antimicrobial effects. nih.govmdpi.commdpi.compensoft.net The introduction of different substituents to the pyrimidine ring is a well-known strategy to modulate antimicrobial potency. However, without specific experimental data from in vitro screening assays such as minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) determinations against relevant microbial strains, the antimicrobial potential of this compound remains speculative.

Antiprotozoal Activity Evaluation

The evaluation of this compound for antiprotozoal activity has not been reported in the available literature. Pyrimidine and its analogs have been investigated as potential agents against various protozoan parasites. nih.gov For example, 5-halogenated pyrimidines were initially explored as antimalarial agents. nih.gov However, specific in vitro studies assessing the efficacy of this compound against parasites such as Plasmodium falciparum, Trypanosoma species, or Leishmania species are not publicly documented.

Preclinical Animal Model Research (Focus on Pharmacological Proof-of-Concept)

Mechanistic Studies in In Vivo Systems (e.g., Enzyme Target Engagement, Pathway Modulation)

There is no available information from preclinical animal model research regarding the pharmacological proof-of-concept or in vivo mechanistic studies for this compound. Such studies are crucial for understanding a compound's behavior in a whole organism, including its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the effect of the drug on the body). parazapharma.comresearchgate.netnih.gov In vivo studies would be necessary to confirm any potential therapeutic effects observed in vitro and to investigate its engagement with specific enzyme targets or modulation of cellular pathways within a living system. Research on other substituted pyridine and pyrimidine analogs has utilized animal models to evaluate their potential as imaging agents or therapeutic inhibitors, highlighting the importance of this step in drug development. nih.gov

Analytical Method Development for 5 Iodo 6 Methyl 2 Phenylpyrimidin 4 Amine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, particularly for the analysis of pharmaceutical compounds. The separation of 5-Iodo-6-methyl-2-phenylpyrimidin-4-amine from impurities and its quantification can be effectively achieved using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often in conjunction with mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a widely used technique for the analysis of pyrimidine (B1678525) derivatives due to its efficiency and versatility. researchgate.net The separation is typically achieved on octadecyl (C18) or octyl (C8) silica (B1680970) gel columns. researchgate.net For a compound like this compound, a C18 column would be a suitable choice, providing a nonpolar stationary phase that allows for effective separation based on hydrophobicity.

The mobile phase composition is a critical parameter in HPLC method development. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is commonly employed. researchgate.net The selection of the buffer and its pH can significantly influence the retention and peak shape of the analyte, especially for a compound with amine functionalities. A phosphate (B84403) or acetate (B1210297) buffer system could be utilized to maintain a consistent pH throughout the analysis. researchgate.net Isocratic elution, where the mobile phase composition remains constant, may be sufficient for routine quantification, while gradient elution, with a systematic change in solvent strength, would be beneficial for separating a complex mixture of impurities with varying polarities. Detection is commonly performed using a UV detector, as the aromatic and pyrimidine rings in the molecule are expected to exhibit strong absorbance in the UV region.

A validated RP-HPLC method would be essential for quality control, ensuring accuracy, precision, linearity, and sensitivity for the quantification of this compound.

Table 1: Illustrative HPLC Parameters for Analysis of a Phenylpyrimidine Derivative

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 6.8) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the separation and analysis of volatile and thermally stable compounds. While many pyrimidine derivatives may require derivatization to increase their volatility and thermal stability for GC analysis, this compound might be amenable to direct analysis depending on its thermal properties.

For the GC analysis of halogenated aromatic amines, which share structural similarities with the target compound, capillary columns such as a ZB-Wax or Rxi-5Sil MS have been utilized. nih.gov A typical GC method would involve splitless injection to ensure high sensitivity, with helium as the carrier gas. The oven temperature program would be optimized to achieve good separation between the main compound and any potential impurities.

A flame ionization detector (FID) could be used for quantification, offering good sensitivity for organic compounds. For enhanced selectivity, especially for a halogenated compound, a halogen-specific detector (XSD) could be employed, providing clean chromatograms with minimal noise. nih.gov

Table 2: Representative GC Parameters for Analysis of a Halogenated Aromatic Amine

| Parameter | Condition |

|---|---|

| Column | ZB-Wax, 20 m x 0.18 mm x 0.18 µm |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 60°C, hold for 1 min, ramp at 10°C/min to 240°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) at 280 °C |

| Injection Mode | Splitless |

Hyphenated Techniques (LC-MS, GC-MS)

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both quantification and structural elucidation of impurities.

LC-MS: Liquid chromatography-mass spectrometry combines the separation power of HPLC with the sensitive and selective detection of MS. For this compound, an LC-MS/MS method would be highly beneficial for impurity profiling. nih.govaquigenbio.com Electrospray ionization (ESI) in positive ion mode would likely be effective for this compound due to the presence of nitrogen atoms that can be readily protonated. By monitoring specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM), exceptional selectivity and sensitivity can be achieved, allowing for the quantification of trace-level impurities. mdpi.com

GC-MS: Gas chromatography-mass spectrometry is particularly useful for the identification of volatile and semi-volatile impurities. Electron ionization (EI) is a common ionization technique in GC-MS, which can produce a characteristic fragmentation pattern that serves as a fingerprint for the compound, aiding in its identification. whitman.edu For halogenated compounds, the isotopic pattern of the halogen (in this case, iodine) in the mass spectrum can provide confirmatory evidence for the presence of the halogen in the molecule. whitman.edu The fragmentation of pyrimidine derivatives in GC-MS often involves characteristic losses of small molecules and radicals from the pyrimidine ring and its substituents. sapub.orgresearchgate.net

Electrophoretic Methods

Electrophoretic methods offer an alternative approach to chromatographic techniques for the separation of charged and neutral molecules based on their mobility in an electric field.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that requires minimal sample and solvent consumption. For the analysis of pyrimidine derivatives, CE can be a valuable tool. nih.gov The separation in CE is based on the differential migration of analytes in a capillary filled with an electrolyte solution (background electrolyte or BGE) under the influence of an electric field.

For this compound, which is a basic compound, a low pH buffer could be used to ensure the analyte is protonated and carries a positive charge. This would allow for its separation based on its charge-to-size ratio. The use of additives to the BGE, such as cyclodextrins, can improve the separation of structurally similar compounds and isomers. nih.gov Detection is typically performed by UV-Vis spectrophotometry.

Table 3: General Capillary Electrophoresis Conditions for Pyrimidine Separation

| Parameter | Condition |

|---|---|

| Capillary | Fused silica, 50 cm total length, 50 µm I.D. |

| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography is a modification of CE that allows for the separation of both neutral and charged analytes. nih.gov In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the BGE at a concentration above its critical micelle concentration. nih.gov This forms micelles that act as a pseudo-stationary phase.

The separation in MEKC is based on the differential partitioning of the analyte between the aqueous mobile phase and the hydrophobic interior of the micelles. For a compound like this compound, which possesses both hydrophobic (phenyl and iodo groups) and hydrophilic (amine group) characteristics, MEKC can provide a unique separation mechanism. The choice of surfactant and the addition of organic modifiers to the BGE can be optimized to achieve the desired separation.

Table 4: Representative MEKC Parameters for the Separation of Pyrimidine Bases

| Parameter | Condition |

|---|---|

| Capillary | Fused silica, 60 cm total length, 75 µm I.D. |

| Background Electrolyte | 20 mM Phosphate buffer (pH 7.0) containing 50 mM SDS |

| Voltage | 15 kV |

| Temperature | 30 °C |

| Injection | Electrokinetic (5 kV for 5 s) |

| Detection | UV at 220 nm |

Sample Preparation Techniques and Derivatization Strategies for Pyrimidine Amines

The accurate quantification and identification of pyrimidine amines, including this compound, from complex matrices such as biological fluids, environmental samples, or reaction mixtures, necessitate robust sample preparation and often, chemical derivatization. These steps are crucial for removing interfering substances, concentrating the analyte, and enhancing its chromatographic behavior and detectability. While specific literature detailing validated methods exclusively for this compound is limited, established protocols for analogous aromatic and pyrimidine amines provide a strong foundation for analytical method development.

Sample Preparation Techniques

The primary goal of sample preparation is to isolate the target analyte from the sample matrix, which can be complex and contain components that interfere with analysis. researchgate.net Common techniques for extracting amines include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.nethelsinki.fi

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous solvent and an organic solvent. For pyrimidine amines, which are basic compounds, pH adjustment of the aqueous phase is a critical step. By adjusting the pH to be at least two units above the pKa of the amine group, the amine is deprotonated, making it more soluble in organic solvents and facilitating its extraction from the aqueous matrix.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE, offering advantages such as higher recovery, reduced solvent consumption, and the potential for automation. helsinki.fi The choice of sorbent is critical and depends on the analyte's properties. For pyrimidine amines, ion-exchange or reversed-phase sorbents are commonly employed.

Cation-Exchange SPE: In this mode, the sorbent is functionalized with acidic groups (e.g., sulfonic acid). The sample is loaded under acidic conditions (pH < pKa of the amine), where the amine is protonated and retains onto the sorbent via electrostatic interactions. Interfering components are washed away, and the purified analyte is then eluted with a basic solvent or a high-ionic-strength buffer.

Reversed-Phase SPE: Sorbents like C18 or C8 are used to retain analytes based on hydrophobic interactions. The sample is typically loaded under aqueous conditions, and after washing, the pyrimidine amine is eluted with an organic solvent like methanol or acetonitrile.

Table 1: Overview of Sample Preparation Techniques for Pyrimidine Amines

| Technique | Principle | Typical Solvents/Sorbents | Key Parameters | Advantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible aqueous and organic phases. | Organic: Dichloromethane, Ethyl acetate, Chloroform | pH of aqueous phase, Solvent polarity, Extraction time | Simple, low cost. |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | Sorbents: C18 (Reversed-Phase), SCX (Strong Cation Exchange) | Sorbent type, Sample pH, Elution solvent | High recovery, Reduced solvent use, Amenable to automation. helsinki.fi |